

# An In-depth Technical Guide to the Physical and Chemical Properties of Benzamidoxime

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## Compound of Interest

Compound Name: **Benzamidoxime**

Cat. No.: **B3150715**

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## Abstract

**Benzamidoxime** ( $C_7H_8N_2O$ ), a key organic compound, holds significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities. The information is presented to support advanced research and development applications, with a focus on quantitative data, methodological rigor, and visual representation of key processes.

## Core Physicochemical Properties

**Benzamidoxime** is a white to off-white crystalline solid.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in various experimental settings.

## Table 1: Physical and Thermodynamic Properties

Property	Value	Reference(s)
Melting Point	72-78 °C	[2][3][4]
Boiling Point	244-307.4 °C at 760 mmHg	[4][5]
Density	1.18 g/cm <sup>3</sup>	[5][6]
Flash Point	102-139.7 °C	[5][6]
pKa <sub>1</sub> (Oxime Nitrogen)	4.85	[7]
pKa <sub>2</sub> (Oxime Hydroxyl)	12.36	[7]
Solubility	Soluble in polar solvents.	[1]

**Table 2: Chemical and Spectroscopic Identifiers**

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O	[5]
Molecular Weight	136.15 g/mol	[5][8]
IUPAC Name	N'-hydroxybenzenecarboximidamide	[8]
CAS Number	613-92-3	[5][8]
Canonical SMILES	C1=CC=C(C=C1)C(=N/O)N	[8]
InChI Key	MXOQNVMMDKHLYCZ-UHFFFAOYSA-N	[8]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis and characterization of **benzamidoxime**.

### Synthesis of Benzamidoxime from Benzonitrile

The most common method for synthesizing **benzamidoxime** is the reaction of benzonitrile with hydroxylamine.

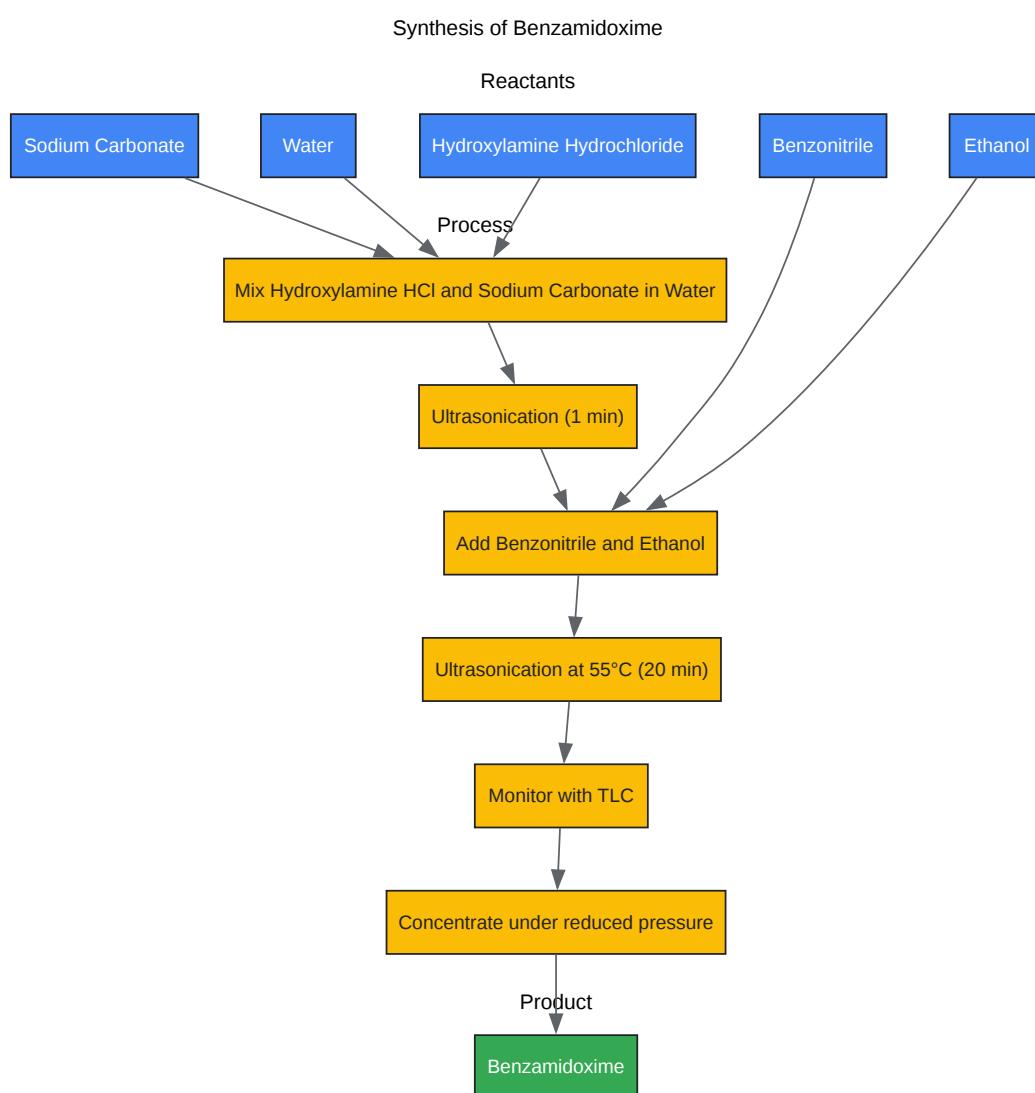
#### Materials:

- Benzonitrile
- Hydroxylamine hydrochloride
- Sodium carbonate
- Ethanol
- Water
- 125 mL round-bottomed flask
- Ultrasonic bath
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus (eluent: ethyl acetate)

#### Procedure:

- In a 125 mL round-bottomed flask, combine hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) in 20 mL of water.[\[2\]](#)
- Place the flask in an ultrasonic bath for approximately 1 minute, or until effervescence ceases, to liberate the free hydroxylamine.[\[2\]](#)
- To this solution, add benzonitrile (0.51 mL, 5.00 mmol) and 20 mL of ethanol.[\[2\]](#)
- Return the flask to the ultrasonic bath and maintain the temperature at  $55 \pm 5$  °C for 20 minutes.[\[2\]](#)
- Monitor the reaction's completion using TLC with ethyl acetate as the eluent.[\[2\]](#)

- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to yield **benzamidoxime**.[\[2\]](#)



[Click to download full resolution via product page](#)**Fig. 1:** Synthesis of **Benzamidoxime** Workflow

## Determination of pKa Values

The ionization constants (pKa) are critical for understanding the behavior of **benzamidoxime** in different pH environments, which is particularly important in drug development.

This method relies on the change in the UV-Vis absorbance spectrum of **benzamidoxime** as its ionization state changes with pH.

Instrumentation:

- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- pH meter
- Calibrated burette

Procedure:

- Prepare a stock solution of **benzamidoxime** in a suitable solvent (e.g., methanol or water).
- Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 3-6 for pKa<sub>1</sub> and pH 10-14 for pKa<sub>2</sub>).
- For each buffer solution, add a known concentration of the **benzamidoxime** stock solution to a cuvette.
- Record the UV-Vis spectrum for each solution at a constant temperature.
- Plot the absorbance at a specific wavelength (where the absorbance change is maximal) against the pH.
- The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

The SiriusT3 is an automated instrument that performs potentiometric titrations to determine pKa values with high accuracy and throughput.[3][5]

Instrumentation:

- SiriusT3 instrument

Procedure:

- A small amount of the **benzamidoxime** sample (sub-milligram) is dissolved in an appropriate solvent.[3]
- The instrument automatically performs a pH-metric titration by adding a standardized acid or base titrant.[5]
- The pH of the solution is monitored continuously with a high-precision electrode.[1]
- The instrument's software analyzes the titration curve to calculate the pKa values based on the inflection points.[3]

## Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in **benzamidoxime**.

Instrumentation:

- FT-IR spectrometer
- Agate mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- Weigh approximately 1-2 mg of the **benzamidoxime** sample and 100-200 mg of the dry KBr.
- Grind the **benzamidoxime** and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[9]

- Place the powder into a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.[10]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **benzamidoxime**.

Instrumentation:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Chemical Ionization)

Procedure (General):

- Introduce a small amount of the **benzamidoxime** sample into the mass spectrometer.
- Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a "hard" ionization technique that provides detailed structural information.
- Chemical Ionization (CI): The sample is introduced with a reagent gas (e.g., methane). The reagent gas is ionized, and these ions then react with the sample molecules in a "soft" ionization process, typically resulting in a prominent protonated molecular ion peak, which confirms the molecular weight.[11]
- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Chemical Reactivity and Biological Roles

### Chemical Reactivity

**Benzamidoxime** exhibits reactivity characteristic of its amidoxime functional group.

- Acylation: The acylation of **benzamidoxime** can occur at the oxygen or nitrogen atoms of the amidoxime group. The reaction conditions and the nature of the acylating agent determine the product distribution.

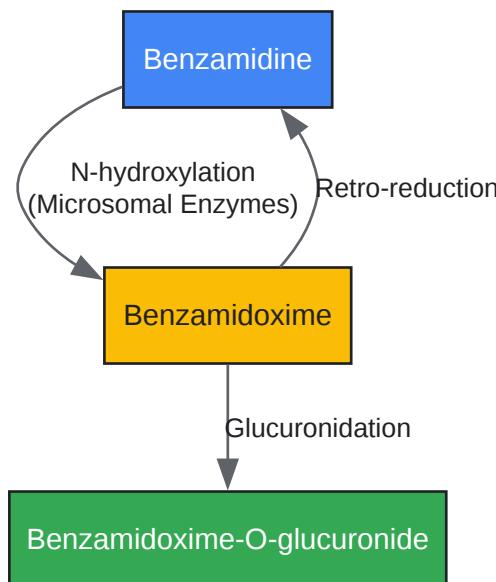
- Reaction with N-halosuccinimides: **Benzamidoxime** reacts with reagents like N-chlorosuccinimide or N-bromosuccinimide, which can lead to the formation of O-(benzimidoyl)**benzamidoxime** salts.[12]

## Biological Roles and Metabolism

**Benzamidoxime** is a known metabolite of benzamidine, a compound with various pharmacological applications.

- Metabolic Pathway: In vivo, benzamidine can undergo N-hydroxylation, catalyzed by microsomal enzymes, to form **benzamidoxime**.[6] **Benzamidoxime** can then be conjugated with glucuronic acid to form **benzamidoxime-O-glucuronide** or undergo retro-reduction back to benzamidine.[2][6]

Metabolic Pathway of Benzamidine and Benzamidoxime

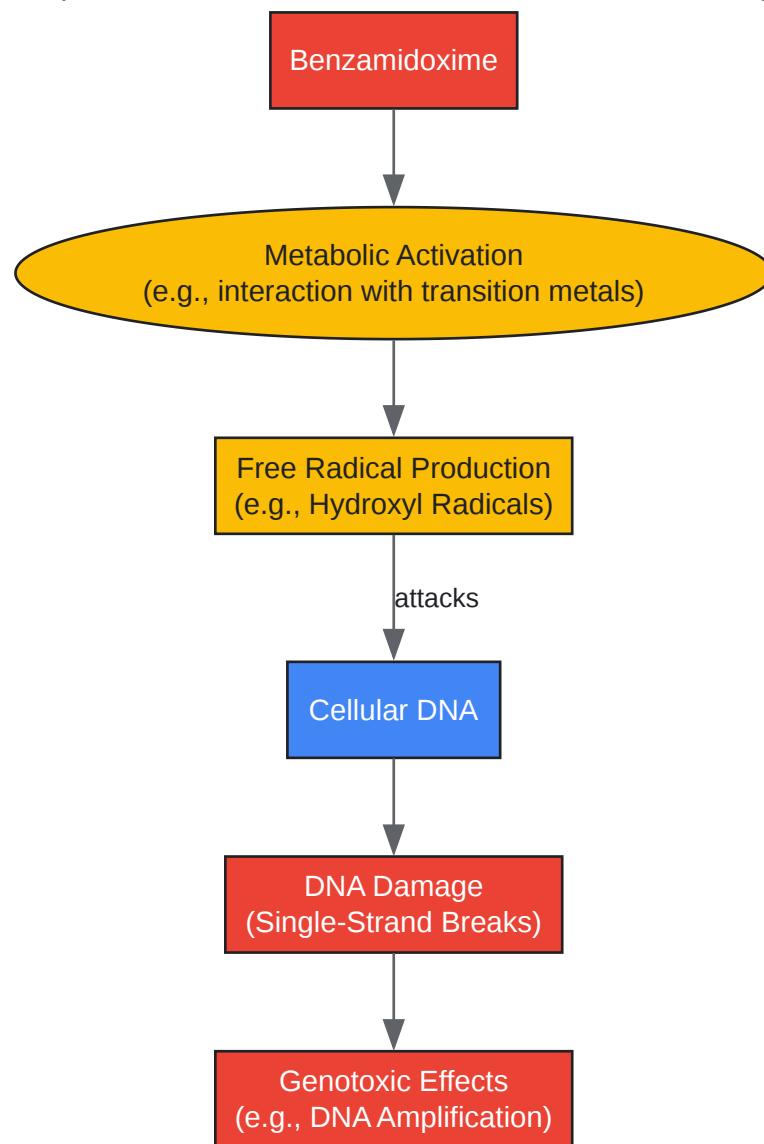


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**Fig. 2:** Metabolic relationship between benzamidine and **benzamidoxime**.

- Genotoxicity: **Benzamidoxime** has been shown to exhibit genotoxic activity. It can induce DNA single-strand breaks in hepatocytes and DNA amplification in certain cell lines. This genotoxicity is a crucial consideration in the toxicological assessment of benzamidine and its derivatives. The mechanism of DNA damage may involve the production of free radicals.[13]

#### Proposed Mechanism of Benzamidoxime Genotoxicity



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**Fig. 3:** Genotoxicity mechanism of **benzamidoxime**.

## Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of **benzamidoxime**, along with standardized experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. A thorough understanding of these fundamental properties is essential for the rational design of new therapeutic agents and materials based on the **benzamidoxime** scaffold.

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